Quinoline, 1,2-dihydro-1-hydroxy-2,2,4-trimethyl-6-(triphenylmethyl)-
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Overview
Description
Quinoline, 1,2-dihydro-1-hydroxy-2,2,4-trimethyl-6-(triphenylmethyl)- (let’s call it QDHQ) belongs to the quinoline family, a class of heterocyclic compounds Quinolines exhibit diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Reductive Amination:
Industrial Production:
- QDHQ is industrially produced using the condensation method due to its efficiency and scalability.
Chemical Reactions Analysis
QDHQ undergoes various reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the quinoline ring leads to tetrahydroquinolines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents: Sulfuric acid, sodium borohydride, and Lewis acids.
Major Products: Quinone derivatives, tetrahydroquinolines, and substituted QDHQ.
Scientific Research Applications
QDHQ finds applications in:
Medicine: Potential antitumor and antioxidant properties.
Chemistry: Used as a building block for more complex molecules.
Industry: As an antioxidant in rubber and latex production.
Mechanism of Action
- QDHQ’s mechanism involves interactions with cellular targets, modulating oxidative stress pathways, and influencing redox balance.
- Further research is needed to fully elucidate its specific molecular targets.
Comparison with Similar Compounds
- QDHQ’s uniqueness lies in its hydroxy and trimethyl substituents.
- Similar Compounds: 2,4-dihydroxyquinoline, 4-hydroxyquinoline, and other quinoline derivatives.
Properties
CAS No. |
138144-80-6 |
---|---|
Molecular Formula |
C31H29NO |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-hydroxy-2,2,4-trimethyl-6-tritylquinoline |
InChI |
InChI=1S/C31H29NO/c1-23-22-30(2,3)32(33)29-20-19-27(21-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-22,33H,1-3H3 |
InChI Key |
FAOUVPWKTVZDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)(C)C |
Origin of Product |
United States |
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